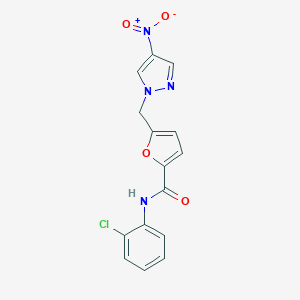
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CNM-III-319 and has shown promise in various applications due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to a reduction in inflammation, cell proliferation, and other processes that are associated with various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has various biochemical and physiological effects. These effects include a reduction in inflammation, cell proliferation, and the induction of apoptosis (cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide in lab experiments is its potential as a multi-targeted agent. This means that it can potentially target multiple pathways and processes that are involved in various diseases. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide involves a few steps. The first step involves the reaction of 2-chlorobenzaldehyde with 4-nitro-1H-pyrazole in the presence of a base. The resulting compound is then reacted with furfurylamine to yield the final product.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been studied for its potential use in scientific research. It has shown promise in various applications, including as a potential anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide |
|---|---|
Formule moléculaire |
C15H11ClN4O4 |
Poids moléculaire |
346.72 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11ClN4O4/c16-12-3-1-2-4-13(12)18-15(21)14-6-5-11(24-14)9-19-8-10(7-17-19)20(22)23/h1-8H,9H2,(H,18,21) |
Clé InChI |
IXSQEBDKPAMKSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B213714.png)

![4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B213716.png)
![N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B213717.png)
![N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213719.png)
![methyl 2-({[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B213721.png)




![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one](/img/structure/B213736.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B213737.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213739.png)